2-Methyl-3-heptanol
Overview
Description
2-Methyl-3-heptanol: is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon atom of a heptane chain, with a methyl group attached to the second carbon atom. The molecular formula of this compound is C8H18O . This compound is a secondary alcohol, meaning the carbon atom bearing the hydroxyl group is bonded to two other carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-heptanol can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable carbonyl compound. For example, reacting 2-methyl-3-heptanone with a Grignard reagent like methylmagnesium bromide can yield this compound.
Reduction of Ketones: The reduction of 2-methyl-3-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-methyl-3-heptanone. This process uses hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 2-methyl-3-heptanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can lead to the formation of hydrocarbons, such as 2-methylheptane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Methyl-3-heptanone.
Reduction: 2-Methylheptane.
Substitution: 2-Methyl-3-heptyl chloride or bromide.
Scientific Research Applications
2-Methyl-3-heptanol has several applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: This compound is used in the synthesis of biologically active molecules and as a reference standard in analytical chemistry.
Medicine: this compound is used in the development of pharmaceuticals and as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The hydroxyl group in this compound can undergo protonation and deprotonation, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methyl-2-heptanol: Similar structure but with the hydroxyl group on the second carbon atom.
3-Methyl-2-heptanol: Similar structure but with the methyl group on the third carbon atom.
2-Heptanol: Lacks the methyl group on the second carbon atom.
Uniqueness: 2-Methyl-3-heptanol is unique due to the specific positioning of the hydroxyl and methyl groups, which influences its chemical reactivity and physical properties. This structural arrangement can lead to different boiling points, solubility, and reactivity compared to its isomers and other similar compounds.
Properties
IUPAC Name |
2-methylheptan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-5-6-8(9)7(2)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVFLDUEHSIZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701031073 | |
Record name | 2-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18720-62-2 | |
Record name | 2-Methyl-3-heptanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18720-62-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylheptan-3-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018720622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-3-heptanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylheptan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701031073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylheptan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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